methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate

IDO1 inhibitor IDO2 selectivity tryptophan metabolism

Uniquely orthogonal phthalimidoacetyl-L-leucine methyl ester—stable to both TFA and piperidine for sequential Boc/Fmoc deprotection. Offers measurable IDO1 inhibition (IC50 3.18 µM, 16-fold selective vs IDO2) and photocyclization capability (41–80% cyclic dipeptide yields)—properties absent in Boc/Fmoc-protected leucine esters. Ideal for convergent peptide synthesis and IDO1 inhibitor development. Caution: replace methyl ester with tert-butyl/benzyl ester before hydrazine-mediated phthaloyl deprotection.

Molecular Formula C17H20N2O5
Molecular Weight 332.4 g/mol
CAS No. 27462-45-9
Cat. No. B5137592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate
CAS27462-45-9
Molecular FormulaC17H20N2O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C17H20N2O5/c1-10(2)8-13(17(23)24-3)18-14(20)9-19-15(21)11-6-4-5-7-12(11)16(19)22/h4-7,10,13H,8-9H2,1-3H3,(H,18,20)
InChIKeySZIPLDVGDUNKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-phthalimidoacetyl-L-leucinate (CAS 27462-45-9): Procurement-Relevant Identity and Core Characteristics


Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate (CAS 27462-45-9, MF C₁₇H₂₀N₂O₅, MW 332.35 g/mol) is an L-leucine methyl ester derivative bearing an N-terminal phthalimidoacetyl (Pht-Gly) protecting group [1]. This compound is formally a protected dipeptide building block—phthaloyl-glycyl-leucine methyl ester—in which the phthalimide chromophore serves both as an amine protecting group and as a photolabile handle for downstream synthetic transformations [2]. It is primarily utilized as a synthetic intermediate in peptide chemistry and as a probe molecule in transporter and enzyme inhibition studies, where the phthalimidoacetyl motif confers distinct stability, reactivity, and bioactivity profiles relative to conventional Boc- or Fmoc-protected leucine esters .

Why Methyl N-phthalimidoacetyl-L-leucinate Cannot Be Replaced by Generic Boc- or Fmoc-Leucine Esters: The Quantitative Differentiation Imperative


Superficial structural similarity between methyl N-phthalimidoacetyl-L-leucinate and simpler N-protected leucine methyl esters (e.g., Boc-Leu-OMe, Fmoc-Leu-OMe, Cbz-Leu-OMe) conceals profound differences in stability, reactivity, and biological recognition that render generic substitution scientifically unjustifiable. The phthalimidoacetyl group is stable to both trifluoroacetic acid (TFA) and piperidine—conditions that quantitatively cleave Boc and Fmoc groups, respectively—enabling entirely orthogonal protection strategies in multi-step peptide assembly . Conversely, hydrazine-mediated phthaloyl deprotection carries a documented risk of concurrent methyl ester hydrolysis, a vulnerability absent from Boc (acidolysis) and Fmoc (base-mediated β-elimination) deprotection protocols [1]. Beyond synthetic chemistry, the phthalimidoacetyl-leucine scaffold engages biological targets—including LAT1, IDO1, and IDO2—with measurable affinities that are wholly absent in Boc- and Fmoc-protected congeners, making the compound irreplaceable as a bioactive probe [2]. These orthogonal stability, reactivity, and bioactivity profiles establish that the phthalimidoacetyl moiety is not a generic substitute but a functionally distinct entity with quantifiable consequences for both synthesis outcome and biological readout.

Methyl N-phthalimidoacetyl-L-leucinate CAS 27462-45-9: Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement


IDO1 Inhibition with 16-Fold Selectivity Over IDO2: A Dual Isoform Discrimination Profile Absent in Boc/Fmoc-Leucine Esters

Methyl N-phthalimidoacetyl-L-leucinate inhibits recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 3.18 µM, while its activity against mouse IDO2 is approximately 16-fold weaker (IC₅₀ = 51 µM), yielding an IDO2/IDO1 selectivity ratio of ~16:1 [1][2]. In contrast, Boc-Leu-OMe and Fmoc-Leu-OMe show no detectable IDO1 or IDO2 inhibition at concentrations up to 100 µM, establishing that the phthalimidoacetyl scaffold—not the leucine methyl ester core—is the essential pharmacophore for IDO1 engagement [3].

IDO1 inhibitor IDO2 selectivity tryptophan metabolism

LAT1 Transporter Engagement: Micromolar Affinity Distinguishes This Compound as a Leucine-Mimetic Substrate Probe vs. Nanomolar Inhibitor JPH203

Methyl N-phthalimidoacetyl-L-leucinate competitively inhibits [¹⁴C]-L-leucine uptake via the large neutral amino acid transporter LAT1 (SLC7A5) in human MCF7 breast cancer cells with an IC₅₀ of 112 µM [1]. This affinity is approximately 2,000-fold weaker than the clinical-stage LAT1 inhibitor JPH203 (IC₅₀ = 0.06 µM in HT-29 cells) [2]. However, this moderate affinity, combined with the compound's structural analogy to endogenous leucine, positions it as a potential LAT1 substrate or prodrug carrier rather than a potent inhibitor—a functional distinction with direct implications for CNS drug delivery and tumor-targeted transport studies. Boc-Leu-OMe and Fmoc-Leu-OMe, by contrast, have not been characterized as LAT1 ligands, as their bulky N-terminal protecting groups likely preclude recognition by the transporter's substrate-binding pocket [3].

LAT1 transporter leucine uptake inhibition prodrug delivery

Photochemical Cyclization: Leucine-Selective Reactivity Enables Direct Photodecarboxylative Cyclopeptide Synthesis

The phthalimidoacetyl chromophore in methyl N-phthalimidoacetyl-L-leucinate enables photoinduced electron-transfer (PET) decarboxylation-cyclization, a transformation that is strictly dependent on the C-terminal amino acid identity. Among all common amino acid side chains, photodecarboxylation-induced cyclization to the cyclic peptide product was observed only with phenylalanine, proline, leucine, and isoleucine; dipeptides bearing other amino acids (e.g., glycine, alanine, valine) failed to cyclize [1][2]. For phthalimido acetamides and phthaloyl dipeptide esters, the photocyclization proceeds in acceptable to good yields of 41–80% [2]. This leucine-dependent photoreactivity is entirely absent in Boc- and Fmoc-protected dipeptide esters, which lack the phthalimide chromophore and do not undergo PET-initiated decarboxylation.

photochemical cyclization cyclic peptide synthesis phthalimide photochemistry

Orthogonal Stability to TFA and Piperidine: Enabling Fully Orthogonal Protection Strategies Unachievable with Boc or Fmoc Alone

The phthaloyl (Pht) protecting group remains intact under standard acidic (50% TFA in CH₂Cl₂, 30 min) and basic (20% piperidine in DMF, 15 min) deprotection conditions that quantitatively remove Boc and Fmoc groups, respectively . In a comparative stability study of amino-protecting groups on oligonucleotide supports, the phthaloyl group demonstrated superior stability relative to Fmoc and trifluoroacetyl (TFA) groups under repeated synthesis cycles [1]. This orthogonal stability profile means that methyl N-phthalimidoacetyl-L-leucinate can be incorporated into synthetic sequences where sequential Boc and Fmoc deprotections are required without compromising the phthalimidoacetyl moiety—a capability not shared by Boc-Leu-OMe (TFA-labile) or Fmoc-Leu-OMe (piperidine-labile).

orthogonal protecting group solid-phase peptide synthesis phthaloyl stability

Hydrazine-Mediated Phthaloyl Deprotection Triggers Methyl Ester Hydrolysis: A Reactivity Constraint That Dictates Carboxyl Protection Strategy

Classical hydrazinolysis of the phthaloyl group with hydrazine monohydrate concurrently hydrolyzes the methyl ester group in phthaloyl-protected amino acid methyl esters, generating the free carboxylic acid as a side product [1]. This reactivity constraint is documented as a practical limitation: when Pht is selected as the N-protecting group, the carboxyl terminus must be protected as a benzyl or tert-butyl ester rather than a methyl ester to avoid unintended ester cleavage during deprotection . This stands in contrast to Boc deprotection (TFA, which does not affect methyl esters under standard conditions) and Fmoc deprotection (piperidine, which leaves methyl esters intact), establishing a critical differentiation: the phthalimidoacetyl strategy imposes an additional constraint on orthogonal carboxyl protection that must be factored into synthetic route design.

phthaloyl deprotection hydrazinolysis methyl ester hydrolysis

Methyl N-phthalimidoacetyl-L-leucinate CAS 27462-45-9: Evidence-Backed Research and Industrial Application Scenarios


IDO1-Selective Probe Development for Tumor Immunology Research

With an IDO1 IC₅₀ of 3.18 µM and a 16-fold selectivity window over IDO2, this compound serves as a starting scaffold for developing isoform-selective IDO1 inhibitors [1]. Researchers can use the compound as a reference ligand in IDO1 enzymatic assays, employing the IDO2 assay as a built-in selectivity counter-screen. The phthalimidoacetyl group provides a synthetic handle for further derivatization while maintaining the core pharmacophore. This application is directly supported by the quantitative IDO1/IDO2 inhibition data established in Section 3, Evidence Item 1.

LAT1-Mediated Prodrug Delivery Design for CNS-Targeted Therapeutics

The compound's moderate LAT1 affinity (IC₅₀ = 112 µM) and structural analogy to endogenous L-leucine make it a candidate for designing LAT1-substrate prodrug conjugates [1]. Unlike potent LAT1 inhibitors such as JPH203, which block transport, this compound's weaker affinity suggests substrate-like behavior that may enable carrier-mediated uptake across the blood-brain barrier. The leucine methyl ester can serve as a cleavable promoiety for intracellular esterase activation. This scenario stems directly from the LAT1 affinity data in Section 3, Evidence Item 2.

Photochemical Cyclic Peptide Synthesis Using Leucine-Selective Reactivity

The phthalimidoacetyl chromophore uniquely enables photodecarboxylation-induced cyclization to form cyclic dipeptides and higher cyclopeptides in 41–80% yield, a transformation that is strictly dependent on leucine (or Phe, Pro, Ile) at the C-terminus [1][2]. This compound can be employed as a photochemical precursor for synthesizing conformationally constrained cyclic peptide libraries without additional coupling reagents. The methyl ester protection allows for post-cyclization functionalization. This application is validated by the photocyclization specificity data in Section 3, Evidence Item 3.

Orthogonal Protection Strategy for Fragment Condensation in Complex Peptide Assembly

The phthaloyl group's stability to both TFA and piperidine enables its use as an orthogonal protecting group in peptide fragment condensation strategies where sequential Boc and Fmoc deprotections are required [1][2]. The compound can be incorporated as a protected dipeptide building block that survives multiple cycles of acidic and basic deprotection, allowing convergent assembly of large peptides. Users should note that if eventual phthaloyl removal via hydrazinolysis is planned, the methyl ester must be replaced with a tert-butyl or benzyl ester to avoid unintended hydrolysis, as documented in Section 3, Evidence Item 5.

Quote Request

Request a Quote for methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.